2-Azido-5-methylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-5-methylbenzene-1,4-diol is an organic compound that belongs to the class of azido-substituted aromatic compounds It features a benzene ring with two hydroxyl groups at the 1 and 4 positions, a methyl group at the 5 position, and an azido group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-methylbenzene-1,4-diol typically involves the introduction of the azido group into a pre-existing aromatic compound. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., halide) on the aromatic ring is replaced by an azido group using sodium azide as the nucleophile. The reaction conditions often include a polar aprotic solvent such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and diazotization followed by azidation. The choice of reagents and conditions is optimized for large-scale production to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azido-5-methylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or triphenylphosphine in the Staudinger reaction.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Azido-5-methylbenzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azido-5-methylbenzene-1,4-diol depends on the specific reaction it undergoes. For example, in the Staudinger reaction, the azido group reacts with triphenylphosphine to form an iminophosphorane intermediate, which can then be hydrolyzed to form an amine. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Azidophenol: Similar structure but lacks the methyl group.
4-Azidophenol: Similar structure but the azido group is at the 4 position.
2-Methyl-1,4-benzenediol: Similar structure but lacks the azido group.
Uniqueness
2-Azido-5-methylbenzene-1,4-diol is unique due to the presence of both the azido and methyl groups on the benzene ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and applications in various fields.
Properties
CAS No. |
185330-18-1 |
---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-azido-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-7(12)5(9-10-8)3-6(4)11/h2-3,11-12H,1H3 |
InChI Key |
LIKJNHLOHPPDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.